molecular formula C24H22ClFN4O3S B11632156 (6Z)-2-butyl-6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11632156
M. Wt: 501.0 g/mol
InChI Key: VPCDFFVSKHVCDN-UQJNUVEPSA-N
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Description

The compound (6Z)-2-butyl-6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-butyl-6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials

    Formation of Thiadiazolo-Pyrimidinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of Substituents: The butyl group can be introduced via alkylation reactions, while the chloro and fluorobenzyl groups can be added through nucleophilic substitution reactions. The methoxybenzylidene group is typically introduced via condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-butyl-6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the imino and benzylidene groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(6Z)-2-butyl-6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (6Z)-2-butyl-6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-2-butyl-6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: stands out due to its complex structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its unique combination of substituents and core structure differentiates it from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C24H22ClFN4O3S

Molecular Weight

501.0 g/mol

IUPAC Name

(6Z)-2-butyl-6-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H22ClFN4O3S/c1-3-4-5-20-29-30-22(27)17(23(31)28-24(30)34-20)10-15-11-18(25)21(19(12-15)32-2)33-13-14-6-8-16(26)9-7-14/h6-12,27H,3-5,13H2,1-2H3/b17-10-,27-22?

InChI Key

VPCDFFVSKHVCDN-UQJNUVEPSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)F)OC)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)F)OC)C(=O)N=C2S1

Origin of Product

United States

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